3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid
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Overview
Description
3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the condensation of 6-methylcoumarin with malonic acid in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
- 3-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
- 3-(4-Methyl-2-oxo-2H-chromen-7-yl)propanoic acid
Uniqueness
3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1365942-85-3 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(6-methyl-2-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12O4/c1-8-2-4-11-10(6-8)7-9(13(16)17-11)3-5-12(14)15/h2,4,6-7H,3,5H2,1H3,(H,14,15) |
InChI Key |
ODZPJBZJHAEUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)CCC(=O)O |
Origin of Product |
United States |
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